molecular formula C12H15Cl2N5O B11299833 N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11299833
M. Wt: 316.18 g/mol
InChI Key: SPRLKEUBEQKKLY-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a tetrazole-derived compound characterized by a benzylamine core substituted with chlorine atoms at the 3- and 5-positions, a methoxy group at the 2-position, and a propyl chain attached to the tetrazole ring. Tetrazole derivatives are widely studied for their bioisosteric properties, often serving as carboxylic acid replacements in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C12H15Cl2N5O

Molecular Weight

316.18 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C12H15Cl2N5O/c1-3-4-19-17-12(16-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

SPRLKEUBEQKKLY-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Dichloromethoxybenzyl Group: The dichloromethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichloro-2-methoxybenzyl chloride and the tetrazole intermediate.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dichloro groups, potentially converting them to corresponding chloro or hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of chloro or hydrogenated derivatives.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects such as antimicrobial, anti-inflammatory, or anticancer properties.

    Biochemical Research: It can be used as a tool compound to study biochemical pathways and molecular interactions.

Industry:

    Agriculture: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a systematic comparison with key analogs:

Substituent Effects on the Benzyl Group

  • N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine analogs (e.g., compound 40 in ):

    • The trifluoromethyl groups at the 3- and 5-positions enhance lipophilicity and electron-withdrawing effects compared to chlorine substituents. This modification likely increases metabolic stability but may reduce solubility.
    • The 2-methoxy group is retained, suggesting a conserved role in hydrogen bonding or steric shielding.
    • Biological relevance: Such analogs are often explored as kinase inhibitors or GPCR modulators due to their bulky aromatic systems .
  • N-(5-chloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine ():

    • Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects. This simplification may improve solubility but decrease target binding affinity in certain contexts.

Variations in the Tetrazole Substituent

  • 2-Methyl vs. 2-Propyl Tetrazole: The 2-propyl chain in the target compound introduces greater hydrophobicity and conformational flexibility compared to the 2-methyl group in compound 40 (). This could enhance membrane permeability but may also increase off-target interactions.

Broader Structural Diversity in Tetrazole Derivatives

highlights 1,104 tetrazole-based compounds, including:

  • N-[(2-chlorophenyl)methyl]-2-propyl-2H-tetrazol-5-amine : Shares the 2-propyl tetrazole but lacks the 3,5-dichloro-2-methoxybenzyl motif, emphasizing the critical role of the benzyl group’s substitution pattern.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substitution Tetrazole Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,5-dichloro-2-methoxy 2-propyl ~316.2 Balanced lipophilicity
Compound 40 () 3,5-bis(trifluoromethyl) 2-methyl 596.3 High metabolic stability
N-(5-chloro-2-methoxybenzyl) analog () 5-chloro-2-methoxy 2-propyl ~282.7 Reduced steric hindrance
NAT-1 () 4-methoxyphenyl Thiazolidinone 327.4 Polar heterocyclic core

Table 2: Representative Tetrazole Derivatives from

Example Compound Benzyl/Substituent Group Molecular Weight (g/mol) Notes
N-[(2-chlorophenyl)methyl] derivative 2-chlorophenyl 251.72 Minimal steric bulk
N-(2-fluorophenyl)acetamide derivative 2-fluorophenyl 504.38 High polarity (sulfonyl group)

Research Implications and Limitations

  • Structural Insights : The 3,5-dichloro-2-methoxybenzyl group likely confers strong target engagement in enzyme pockets, as seen in kinase inhibitors with similar motifs .
  • Data Gaps: No direct biological or crystallographic data for the target compound are available in the provided evidence. Future studies should prioritize synthesis and X-ray crystallography (using programs like SHELXL; ) to elucidate binding modes.
  • Synthetic Challenges : The chlorine and methoxy substituents may complicate regioselective synthesis, necessitating optimized protocols akin to those in .

Biological Activity

N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a complex organic compound notable for its unique structural features, including a tetrazole ring and a dichlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C12H15Cl2N5OC_{12}H_{15}Cl_{2}N_{5}O with a molecular weight of approximately 316.18 g/mol. The presence of the tetrazole ring contributes to its chemical reactivity, allowing it to engage in various interactions with biological targets such as enzymes and receptors.

The tetrazole moiety is known for its ability to mimic carboxylic acids, facilitating binding interactions with biological targets. This capability is crucial for the compound's pharmacological potential. Preliminary studies suggest that this compound may interact with specific molecular targets, potentially affecting their activity.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that structurally similar compounds demonstrate varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can provide insights into their effectiveness.

CompoundMIC (µg/mL)Activity Type
N-(3-chlorobenzyl)-2-propyl-1H-tetrazol-5-amine7.8Antibacterial
N-(4-chlorobenzyl)-2-propyl-1H-tetrazol-5-amines15.6Antibacterial
N-(benzyl)-2-propyl-1H-tetrazol-5-amines41Baseline comparison

These findings suggest that the dichloro substitution pattern and methoxy group in this compound may enhance its biological activity compared to simpler analogs.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structures have demonstrated promising results against human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a critical measure of cytotoxicity.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HeLa9.641
L12101535

These results highlight the potential of this compound as a candidate for further pharmacological exploration in cancer treatment .

Case Studies

Several case studies have explored the biological activity of similar tetrazole derivatives:

  • Anticancer Activity : A study demonstrated that a series of tetrazole derivatives exhibited significant anticancer properties in vitro against multiple cancer cell lines, suggesting that structural modifications can enhance activity.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of tetrazole-containing compounds, revealing that certain substitutions could dramatically increase their effectiveness against resistant bacterial strains.

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